Methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-7-15(8-10(2)21-9)12-5-4-11(14(17)20-3)6-13(12)16(18)19/h4-6,9-10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMGDCKGOUDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215669 | |
| Record name | Methyl 4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477871-33-3 | |
| Record name | Methyl 4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477871-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate typically involves a multi-step process. One common method includes the Mannich reaction, where a morpholine derivative reacts with formaldehyde and a suitable aromatic compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality.
Chemical Reactions Analysis
Methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Addition: The morpholine ring can participate in nucleophilic addition reactions with electrophiles.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ in substituents, heterocycles, and ester groups, leading to variations in physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Heterocycles : The 2,6-dimethylmorpholine in the target compound offers conformational flexibility and moderate hydrogen-bonding capacity, contrasting with the planar, aromatic triazine (Compound 5l) and pyridazine (I-6230) rings, which favor stacking interactions .
- Substituent Effects : The nitro group in the target compound is strongly electron-withdrawing, directing further electrophilic substitution meta, whereas electron-donating groups (e.g., methoxy in Compound 5l) activate the ring for ortho/para reactions .
Physicochemical and Crystallographic Properties
- Crystallinity : The target compound’s nitro and morpholine groups may facilitate hydrogen-bonding networks, as observed in similar systems analyzed via SHELX software . In contrast, triazine derivatives (Compound 5l) exhibit halogen-bonded frameworks due to bromine substituents .
- Solubility: The nitro group reduces solubility in polar solvents compared to amino- or methoxy-substituted analogs. Ethyl esters (I-6230) may enhance lipophilicity relative to methyl esters .
Functional Implications
- The target compound’s methyl ester may confer faster hydrolysis than ethyl analogs, influencing prodrug design.
- Reactivity : The nitro group is prone to reduction, offering a handle for further functionalization (e.g., conversion to amine), whereas pyridazine or triazine cores enable metal-catalyzed cross-coupling .
Biological Activity
Methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 252.28 g/mol
- CAS Number : [Not available in results]
The compound features a nitro group attached to a benzoate moiety, which is further substituted with a morpholine ring. The presence of the morpholine group is significant as it may enhance the compound's solubility and bioavailability.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily attributed to its structural components:
-
Antimicrobial Activity :
- Studies indicate that compounds with nitro groups often exhibit antimicrobial properties. The nitro group can undergo reduction in bacterial cells, leading to the generation of reactive intermediates that damage cellular components.
-
Anti-inflammatory Effects :
- Morpholine derivatives have been documented to possess anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
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Anticancer Potential :
- Some research suggests that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various nitrobenzoate derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
Anti-inflammatory Mechanism
In a recent investigation by Lee et al. (2024), the anti-inflammatory effects were assessed in vitro using human monocyte-derived macrophages. The results indicated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 by approximately 50%, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
Research led by Zhao et al. (2025) explored the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that at concentrations above 10 µM, the compound significantly inhibited cell proliferation and induced apoptosis as evidenced by increased annexin V staining.
Summary Table of Biological Activities
| Biological Activity | Model/System | Result | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | MIC = 32 µg/mL | Smith et al., 2023 |
| Anti-inflammatory | Human macrophages | TNF-alpha & IL-6 reduced by 50% | Lee et al., 2024 |
| Anticancer | MCF-7 cells | Inhibition of proliferation at >10 µM | Zhao et al., 2025 |
Q & A
Q. What are the key steps and critical parameters in synthesizing Methyl 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate?
The synthesis typically involves a two-step process:
- Nitration : Methyl benzoate is nitrated at the 3-position using concentrated HNO₃ and H₂SO₄ under controlled cooling (0–5°C) to avoid over-nitration or side reactions. Excess HNO₃ or insufficient H₂SO₄ can lead to unreacted starting material, as observed in TLC analysis .
- Morpholine Substitution : The nitro intermediate undergoes nucleophilic substitution with 2,6-dimethylmorpholine. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) significantly impact yield. For example, using aprotic solvents like DMF and maintaining 60–80°C improves substitution efficiency . Purification: Recrystallization with methanol or chromatography (silica gel, 8:2 hexane/ethyl acetate) is critical for isolating the pure product (≥95% purity) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of analytical techniques is recommended:
- IR Spectroscopy : Confirm functional groups via characteristic peaks: ~1725 cm⁻¹ (ester C=O), ~1530 cm⁻¹ (asymmetric NO₂), and ~1350 cm⁻¹ (symmetric NO₂) .
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and morpholine protons (δ ~3.5–4.0 ppm, multiplet) .
- Melting Point Analysis : Consistency with literature values (e.g., 75–77°C for intermediates) ensures purity .
Advanced Research Questions
Q. What strategies address low yields during the morpholine substitution step?
Contradictory yields (e.g., 53% vs. 70–85% in optimized protocols) often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 2,6-dimethylmorpholine. Evidence shows DMF increases reaction rates by stabilizing transition states .
- Catalysis : Adding catalytic KI or phase-transfer agents (e.g., tetrabutylammonium bromide) improves morpholine activation .
- Temperature Control : Prolonged heating (>80°C) may degrade the nitro group, while temperatures <60°C slow kinetics .
Q. How do hydrogen-bonding interactions influence the compound’s solid-state properties?
X-ray crystallography reveals that the nitro and ester groups participate in N–H⋯O and C–H⋯O interactions, forming edge-fused rings (R²²(16) and R²²(22) motifs). These interactions stabilize the crystal lattice, impacting solubility and melting behavior. For example, stronger hydrogen bonding correlates with reduced solubility in nonpolar solvents .
Q. What methodologies are used to study the compound’s potential as an enzyme inhibitor?
- Kinetic Assays : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., kinases or proteases) via fluorogenic substrates. For instance, competitive inhibition can be modeled using Lineweaver-Burk plots .
- Molecular Docking : Computational simulations (AutoDock, Schrödinger) predict binding modes with target proteins. The morpholine ring’s conformational flexibility allows for adaptive binding in hydrophobic pockets .
Q. How can solvent polarity be optimized for reactions involving this compound?
Solvatochromic parameters (e.g., ET(30)) guide solvent selection. For nitro-group-mediated reactions:
- High Polarity (e.g., DMSO, ET(30) = 45.1): Stabilizes charge-separated intermediates in SNAr reactions.
- Low Polarity (e.g., toluene, ET(30) = 33.9): Favors neutral pathways for ester hydrolysis. Empirical correlations between solvent polarity and reaction rates are critical for designing efficient synthetic routes .
Methodological Challenges
Q. What precautions are necessary when handling intermediates with nitro groups?
- Safety : Nitro compounds are oxidizers; avoid contact with reducing agents. Use explosion-proof equipment and inert atmospheres during high-temperature steps .
- Stability : Store intermediates at –20°C under argon to prevent decomposition. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can regioselectivity be controlled during morpholine substitution?
- Directing Groups : The nitro group at the 3-position directs substitution to the 4-position via resonance effects. Steric hindrance from 2,6-dimethylmorpholine further limits alternative sites .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves regioselectivity by enhancing energy transfer to the transition state .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
